2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol
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Overview
Description
2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol is an organic compound with the molecular formula C12H18ClNO3. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound is used in various industrial applications, including as a catalyst and in the preparation of low-density packaging foams .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol and dimethylamine to produce the final compound. The reaction conditions usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications. The use of catalysts and specific reaction conditions can optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Results in alcohols or amines.
Substitution: Leads to the formation of various substituted phenoxy compounds.
Scientific Research Applications
2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol has several scientific research applications:
Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine group can act as a weak base, facilitating various biochemical reactions. Its ether and hydroxyl functionalities allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its activity in different pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but lacks the chlorophenoxy group.
2-[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol: Contains additional dimethylamino groups, making it more reactive in certain conditions.
Uniqueness
2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol is unique due to its chlorophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in catalysis and drug development .
Properties
IUPAC Name |
2-[2-[2-(2-chlorophenoxy)ethoxy]ethyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c1-15(6-8-16)7-9-17-10-11-18-13-5-3-2-4-12(13)14/h2-5,16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIIRAARUOOMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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